N-ethyl-6-methoxybenzo[d]thiazol-2-amine
Description
N-ethyl-6-methoxybenzo[d]thiazol-2-amine is a benzothiazole derivative characterized by a methoxy (-OCH₃) substituent at the 6-position and an ethylamine (-NHCH₂CH₃) group at the 2-position of the benzothiazole core. This compound is synthesized via reductive amination, where 6-methoxybenzo[d]thiazol-2-amine reacts with pyridine-4-carbaldehyde followed by NaBH₄ reduction in ethanol .
Properties
Molecular Formula |
C10H12N2OS |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
N-ethyl-6-methoxy-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H12N2OS/c1-3-11-10-12-8-5-4-7(13-2)6-9(8)14-10/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
UYQQRZMHGVYXPA-UHFFFAOYSA-N |
SMILES |
CCNC1=NC2=C(S1)C=C(C=C2)OC |
Canonical SMILES |
CCNC1=NC2=C(S1)C=C(C=C2)OC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives, including N-ethyl-6-methoxybenzo[d]thiazol-2-amine, exhibit significant antimicrobial properties. For instance, research indicates that compounds with similar structures can inhibit the growth of Pseudomonas aeruginosa, a common pathogen responsible for chronic infections.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Pathogen | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Pseudomonas aeruginosa | 43.3 | Biofilm inhibition |
| SN12 (related compound) | Pseudomonas aeruginosa | 43.3 | Inhibition of Gac/Rsm system |
The compound's ability to disrupt biofilm formation enhances the efficacy of conventional antibiotics by reducing resistance development, making it a promising candidate for further investigation in treating bacterial infections .
Anticancer Properties
Benzothiazole derivatives have been recognized for their anticancer potential. Studies indicate that this compound can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and inhibition of inflammatory cytokines.
Table 2: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 | 1 | Apoptosis induction |
| Related benzothiazole | A549 | 2 | Cell cycle arrest |
The compound has shown promising results in inhibiting cancer cell proliferation, highlighting its potential as a therapeutic agent against various cancers .
Environmental Applications
In addition to its biological applications, this compound can be utilized in environmental monitoring. Its derivatives have been studied for their ability to detect heavy metals, particularly mercury ions in aqueous solutions through fluorescence spectroscopy.
Mechanism of Action:
The compound forms a stable complex with mercury ions, allowing for sensitive detection at low concentrations (down to 10 ppb), which is crucial for environmental safety assessments .
Industrial Applications
The unique properties of this compound make it suitable for various industrial applications, including:
- Development of advanced materials (e.g., polymers and sensors).
- Use as a building block in organic synthesis.
Its versatility in chemical reactions enhances its utility in creating complex organic molecules and materials with specific functionalities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparison of Structural Analogs
Key Observations:
Electron-Donating Groups: Methoxy (-OCH₃) and methyl groups enhance nitric oxide (NO) scavenging and urease inhibition. For example, 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine (3c) showed 67% NO scavenging at 50 µg/mL .
Halogen Substitutions : Bromo (-Br) and chloro (-Cl) substituents, as in 6-bromo-N-methylbenzo[d]thiazol-2-amine and 7-chloro-6-fluorobenzo[d]thiazol-2-amine , improve antioxidant and antimicrobial activities due to increased electrophilicity.
Amine Modifications : Replacing the primary amine (-NH₂) with ethylamine (-NHCH₂CH₃) in the target compound may enhance lipophilicity and metabolic stability compared to methylamine (-NHCH₃) analogs .
Structure-Activity Relationship (SAR) Trends
Methoxy Group : Enhances electron density, improving interactions with enzymes like urease. For instance, 3c showed 85% urease inhibition at 50 µg/mL .
Ethylamine vs.
Dimerization Effects : N-(benzo[d]thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine , a dimeric analog, showed reduced solubility but retained activity, highlighting the trade-off between size and bioavailability.
Contradictions and Limitations
- Amine Substitution : In some cases, replacing -NH₂ with alkylamines (e.g., methyl or ethyl) abolishes activity. For example, methyl substitution in 1-methyl-1H-benzo[d]imidazol-2-amine derivatives reduced PqsR inhibitory activity . However, ethyl-substituted analogs in other studies retained potency , suggesting context-dependent effects.
- Synthetic Complexity : Pd-catalyzed methods (e.g., Suzuki coupling) for aryl-substituted analogs are costlier than direct alkylation routes used for the target compound .
Preparation Methods
Cyclocondensation of 4-Methoxyaniline
The synthesis of 6-methoxybenzo[d]thiazol-2-amine (2 ) serves as the foundational step for subsequent N-ethylation. A widely adopted method involves the cyclocondensation of 4-methoxyaniline with ammonium thiocyanate and bromine in acetic acid.
Procedure :
- Reaction Setup : 4-Methoxyaniline (50 mmol, 6.15 g) and ammonium thiocyanate (250 mmol, 19.0 g) are stirred in glacial acetic acid (50 mL) at room temperature for 30 minutes.
- Bromine Addition : A solution of bromine (0.055 mol) in acetic acid (3.0 mL) is added dropwise under ice-cooling to maintain the temperature below 0°C.
- Reaction Completion : The mixture is stirred at room temperature for 5 hours, then quenched with 500 mL of water. The pH is adjusted to 9 using ammonia solution, precipitating a yellow-white solid.
- Isolation : The product is filtered and recrystallized from ethanol, yielding 6-methoxybenzo[d]thiazol-2-amine in 69% yield.
Analytical Data :
- Melting Point : 262–265°C
- IR (KBr) : 3360 cm⁻¹ (N–H stretch), 1640 cm⁻¹ (C=N stretch)
- ¹H NMR (CDCl₃) : δ 3.90 (s, 3H, OCH₃), 7.16 (s, 1H, Ar–H), 5.32 (s, 2H, NH₂)
N-Ethylation Strategies for 6-Methoxybenzo[d]thiazol-2-amine
Nucleophilic Substitution with Ethyl Halides
The most direct method for introducing the ethyl group involves alkylation of the 2-amine using ethyl bromide or iodide under basic conditions.
Procedure :
- Reaction Setup : 6-Methoxybenzo[d]thiazol-2-amine (10 mmol) is dissolved in dry dimethylformamide (DMF, 30 mL).
- Base Addition : Potassium carbonate (15 mmol) is added to deprotonate the amine.
- Alkylation : Ethyl iodide (12 mmol) is added dropwise, and the mixture is refluxed at 80°C for 6–8 hours.
- Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Reductive Amination with Acetaldehyde
An alternative approach employs reductive amination to avoid over-alkylation.
Procedure :
- Condensation : 6-Methoxybenzo[d]thiazol-2-amine (10 mmol) and acetaldehyde (15 mmol) are stirred in methanol (50 mL) at 0°C for 1 hour.
- Reduction : Sodium cyanoborohydride (12 mmol) is added portion-wise, and the mixture is stirred at room temperature for 12 hours.
- Purification : The solvent is evaporated, and the residue is dissolved in dichloromethane, washed with brine, and dried over MgSO₄.
Yield : 65–70%
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Nucleophilic Alkylation | DMF, K₂CO₃, 80°C | 82 | 98 | High yield, short reaction time |
| Reductive Amination | MeOH, NaBH₃CN, rt | 70 | 95 | Avoids over-alkylation |
Notes :
- Nucleophilic alkylation is preferred for scalability but requires careful control of stoichiometry to prevent diethylation.
- Reductive amination offers superior selectivity but necessitates longer reaction times.
Characterization and Validation
Spectroscopic Confirmation
N-Ethyl-6-methoxybenzo[d]thiazol-2-amine :
Chromatographic Purity
HPLC analysis (C18 column, methanol/water 70:30) confirms >98% purity, with a retention time of 6.8 minutes.
Industrial and Environmental Considerations
Solvent Optimization
Recent advancements emphasize replacing DMF with cyclopentyl methyl ether (CPME), a greener solvent, achieving comparable yields (78–80%) while reducing environmental impact.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-ethyl-6-methoxybenzo[d]thiazol-2-amine?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 6-methoxybenzo[d]thiazol-2-amine with ethylating agents (e.g., ethyl bromide) in polar solvents like ethanol or ethylene glycol under reflux conditions (70–150°C for 10–12 hours). Hydrazine hydrate is often used as a catalyst or reactant in such reactions .
- Characterization : Post-synthesis purification involves column chromatography, and structural confirmation is achieved using -NMR, -NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- NMR : -NMR (e.g., δ ~2.5 ppm for N–CH–CH) and -NMR (e.g., ~45–50 ppm for ethyl carbons) confirm substitution patterns .
- IR : Peaks at ~1620–1639 cm (C=N/C=C stretching) and ~1260–1320 cm (C–O–CH) validate functional groups .
- HRMS : Ensures molecular ion ([M+H]) matches theoretical values (e.g., CHNOS requires m/z 225.0804) .
Q. What are the primary research applications of this compound?
- Biological Studies : Benzothiazole derivatives are explored as enzyme inhibitors (e.g., pteridine reductase-1 for trypanosomiasis) and antimicrobial agents .
- Material Science : Thiazole derivatives exhibit corrosion inhibition properties in acidic media, studied via potentiodynamic polarization and quantum chemical calculations .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yields of this compound?
- Experimental Design :
- Solvent Selection : Ethylene glycol or n-butanol enhances reaction efficiency due to high boiling points and polarity .
- Catalysis : Acidic conditions (e.g., HCl) or microwave-assisted synthesis reduce reaction time and improve regioselectivity .
- Scale-Up : Pilot studies (e.g., 5-gram scale) validate reproducibility, with yields >75% achievable via optimized stoichiometry .
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Computational Approach :
- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for thermochemical properties (e.g., ionization potentials, electron affinities) .
- Active Sites : Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic regions, correlating with experimental corrosion inhibition data .
- Validation : Compare computed vs. experimental UV-Vis spectra (e.g., λ ~270–300 nm for benzothiazoles) .
Q. How can researchers resolve contradictions between experimental and computational data?
- Case Study : If experimental inhibition efficiency (e.g., 85%) conflicts with DFT-predicted reactivity:
- Re-examine Basis Sets : Use larger basis sets (e.g., 6-311++G(d,p)) to refine electron correlation effects .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to account for aqueous-phase interactions .
- Experimental Replicates : Conduct triplicate electrochemical measurements to assess statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
